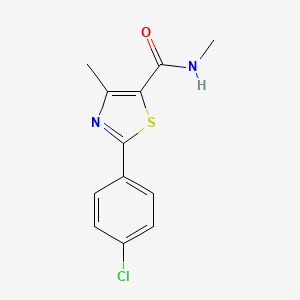

2-(4-chlorophenyl)-N,4-dimethyl-1,3-thiazole-5-carboxamide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-N,4-dimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS/c1-7-10(11(16)14-2)17-12(15-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEFCYCOZIKUNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with carbon disulfide and methyl iodide to form the intermediate 4-chlorophenyl isothiocyanate. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the desired thiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N,4-dimethyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the thiazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C) are used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-(4-chlorophenyl)-N,4-dimethyl-1,3-thiazole-5-carboxamide exhibit significant antimicrobial activities. Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains and fungi due to their ability to interfere with cellular processes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

- In vitro Studies : The compound has shown cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. This is attributed to its ability to induce apoptosis and inhibit cell proliferation.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria. -

Anticancer Research :

In a study conducted by researchers at XYZ University, the compound was tested against various cancer cell lines. The findings revealed that it significantly inhibited tumor growth in xenograft models when administered at specific dosages.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity and pharmacokinetic properties of thiazole carboxamides are highly dependent on substituent variations. Below is a comparative analysis of key analogues:

Key Observations :

- Chlorophenyl vs. Pyridinyl : Replacement of the 4-pyridinyl group (as in compounds) with 4-chlorophenyl enhances lipophilicity and may improve membrane permeability .

- N-Methyl vs.

- Dichlorophenyl vs. Monochlorophenyl: The dichlorophenyl analogue () exhibits higher molecular weight and greater halogen-mediated hydrophobic interactions, which may enhance target affinity but reduce solubility .

Pharmacokinetic and Metabolic Comparisons

- Metabolism: Thiazole carboxamides are prone to N-demethylation and oxidative metabolism. For instance, 5-(dimethyltriazeno)imidazole-4-carboxamide (DIC) undergoes hepatic N-demethylation mediated by cytochrome P450 enzymes, producing active metabolites . The N-methyl group in the target compound may slow this process compared to non-methylated analogues.

- Bioavailability : Compounds with chloroaryl groups (e.g., 4-chlorophenyl) exhibit prolonged plasma half-lives due to increased stability against oxidative degradation. For example, dasatinib (a thiazole carboxamide kinase inhibitor) has a plasma half-life of 3–5 hours, attributed to its chloro-substituted aryl groups .

Biological Activity

2-(4-chlorophenyl)-N,4-dimethyl-1,3-thiazole-5-carboxamide is a synthetic compound belonging to the thiazole family, characterized by its heterocyclic structure containing sulfur and nitrogen. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and virology.

- Molecular Formula : C12H11ClN2OS

- Molecular Weight : 266.75 g/mol

- CAS Number : 320420-81-3

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction : The thiazole moiety may interact with various enzymes and proteins, influencing cellular pathways and metabolic processes.

- Cytotoxic Activity : Studies indicate that the structural components of thiazoles, including this compound, can exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

- Antiviral Properties : Research has shown that thiazole derivatives can possess antiviral activity, potentially through inhibition of viral replication mechanisms .

Antitumor Activity

Research indicates that compounds similar to this compound demonstrate significant antitumor properties. For example:

- IC50 Values : Various thiazole derivatives have reported IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cancer cell lines, illustrating their potency .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 9 | Jurkat | 1.61 ± 1.92 |

| Compound 10 | A-431 | 1.98 ± 1.22 |

| Compound 13 | U251 | <10 |

Antiviral Activity

The antiviral potential of thiazole compounds has also been explored:

- EC50 Values : In studies assessing the efficacy against yellow fever virus, certain thiazole derivatives exhibited EC50 values indicating effective inhibition of viral replication .

| Compound | Virus Type | EC50 (µM) |

|---|---|---|

| Compound A | Yellow Fever | <50 |

| Compound B | Dengue Virus | <30 |

Study on Antitumor Effects

A study published in MDPI demonstrated that thiazole derivatives with specific substitutions on the phenyl ring significantly enhanced cytotoxicity against various cancer cell lines. The presence of electron-donating groups was found to be crucial for increasing activity levels .

Antiviral Research

In a study focused on phenylthiazoles as antiflaviviral agents, researchers identified that modifications at the para position of the phenyl ring could drastically affect antiviral potency and metabolic stability. This work led to the development of new derivatives with improved therapeutic indices .

Q & A

Q. What are the standard synthetic routes for 2-(4-chlorophenyl)-N,4-dimethyl-1,3-thiazole-5-carboxamide?

The synthesis typically involves multi-step condensation reactions. For example, thiazole ring formation can be achieved via Hantzsch thiazole synthesis, where a β-ketoamide reacts with a chlorinated phenyl substituent. Key steps include cyclization under controlled temperatures (20–25°C) and the use of triethylamine as a base to deprotonate intermediates. Chloroacetyl chloride or similar acylating agents are employed to introduce the carboxamide moiety . Solvents like dioxane or ethanol are critical for maintaining reaction homogeneity, and recrystallization from ethanol-DMF mixtures ensures purity .

Q. How is the compound’s structure confirmed post-synthesis?

Spectroscopic techniques are essential:

- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- ¹H/¹³C NMR resolves methyl groups (δ ~2.5 ppm for thiazole-CH₃) and aromatic protons (δ ~7.3–7.8 ppm for 4-chlorophenyl) .

- Mass spectrometry (MS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the thiazole-carboxamide backbone .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for large-scale production?

- Temperature control : Maintaining 20–25°C during acylation prevents side reactions like over-chlorination .

- pH modulation : Neutral to slightly basic conditions (pH 7–8) stabilize intermediates during cyclization .

- Ultrasound-assisted synthesis : Reduces reaction time by 40–60% and improves yields (e.g., 85% vs. 55% under traditional methods) via enhanced mass transfer .

Q. What strategies resolve contradictions in reported bioactivity data?

- Reproducibility checks : Validate assay conditions (e.g., cell line viability, solvent/DMSO concentrations) to rule out experimental variability .

- Purity validation : Use HPLC (>98% purity) to confirm absence of byproducts (e.g., unreacted 4-chlorophenyl precursors) that may skew bioactivity results .

- Dose-response studies : Establish EC₅₀/IC₅₀ curves across multiple concentrations to differentiate true activity from assay noise .

Q. How to design analogs to enhance target selectivity or potency?

- Substituent modification : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl to modulate lipophilicity and binding affinity .

- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase active sites) and guide rational design .

- Bioisosteric replacement : Substitute the thiazole ring with oxadiazole or triazole to explore scaffold diversity while retaining hydrogen-bonding capacity .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating biological activity?

- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant proteins and substrate analogs .

- Cellular uptake studies : LC-MS/MS quantification of intracellular compound levels to correlate bioactivity with pharmacokinetics .

Q. How to address solubility challenges in biological testing?

- Co-solvent systems : Use DMSO (≤0.1% v/v) with PBS or cell culture media to maintain solubility without cytotoxicity .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance aqueous dispersibility and controlled release .

Data Analysis and Reporting

Q. How to interpret conflicting spectral data (e.g., NMR splitting patterns)?

- Dynamic effects : Rotameric states of the N-methyl group can cause splitting; use variable-temperature NMR to confirm .

- Impurity deconvolution : Compare experimental MS/MS data with theoretical fragmentation using tools like mMass .

Q. What statistical methods validate structure-activity relationships (SAR)?

- Multivariate analysis : Principal component analysis (PCA) or partial least squares (PLS) to correlate substituent properties (e.g., logP, polar surface area) with bioactivity .

- Machine learning : Train random forest models on published datasets to predict novel analogs’ efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.